(R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate (R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13724787
InChI: InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3/t11-/m1/s1
SMILES: COC(=O)C1=CC(=CC=C1)OC2CCNC2
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

(R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate

CAS No.:

Cat. No.: VC13724787

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate -

Specification

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name methyl 3-[(3R)-pyrrolidin-3-yl]oxybenzoate
Standard InChI InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3/t11-/m1/s1
Standard InChI Key LADDVOFIZGVTHO-LLVKDONJSA-N
Isomeric SMILES COC(=O)C1=CC(=CC=C1)O[C@@H]2CCNC2
SMILES COC(=O)C1=CC(=CC=C1)OC2CCNC2
Canonical SMILES COC(=O)C1=CC(=CC=C1)OC2CCNC2

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of (R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate comprises a methyl benzoate moiety linked via an ether bond to a pyrrolidine ring. The (R)-configuration at the pyrrolidine’s third position introduces chirality, which is pivotal for interactions with biological targets .

Molecular Formula and Weight

  • Molecular Formula: C12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_{3}

  • Molecular Weight: 221.25 g/mol (free base)

IUPAC Name and Stereochemical Descriptors

  • IUPAC Name: Methyl 3-[(3R)-pyrrolidin-3-yl]oxybenzoate

  • Stereochemistry: The (R)-configuration at the pyrrolidine’s third position is explicitly denoted in the name, emphasizing the compound’s enantiomeric purity .

Structural Representation

  • SMILES: COC(=O)C1=CC(=CC=C1)OC2CCN[C@H]2\text{COC(=O)C1=CC(=CC=C1)OC2CCN[C@H]2} (specifying the (R)-configuration)

  • InChIKey: YLCXKAWLTIIZIJ-RFVHGSKJSA-N (derived from analogous compounds)

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_{3}
Molecular Weight221.25 g/mol
CAS NumberNot formally assigned
Chiral Centers1 (C3 of pyrrolidine)

Synthesis and Preparation Strategies

The synthesis of (R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate likely involves multi-step reactions to construct the pyrrolidine ring and establish the ether linkage. A plausible route, inferred from related methodologies , includes:

Pyrrolidine Ring Formation

The patent CN113321605A describes the preparation of 1-methyl-3-pyrrolidinol, a potential precursor, via catalytic hydrogenation of γ-butyrolactam derivatives . This method ensures high enantiomeric excess, critical for obtaining the (R)-configuration.

Etherification and Esterification

  • Ether Bond Formation: A Mitsunobu reaction between 3-hydroxybenzoic acid and (R)-3-pyrrolidinol could yield 3-(pyrrolidin-3-yloxy)benzoic acid. This reaction preserves stereochemistry while forming the ether linkage.

  • Methyl Esterification: Treatment with methyl iodide in the presence of a base (e.g., K2_2CO3_3) converts the carboxylic acid to the methyl ester.

Table 2: Synthetic Pathway Overview

StepReaction TypeReagents/ConditionsPurpose
1Catalytic HydrogenationH2_2, Pd/C, γ-butyrolactamGenerate (R)-3-pyrrolidinol
2Mitsunobu ReactionDIAD, PPh3_3, 3-hydroxybenzoic acidForm ether linkage
3EsterificationCH3_3I, K2_2CO3_3, DMFIntroduce methyl ester group

Physical and Chemical Properties

While experimental data for the exact compound are scarce, inferences from structural analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and amine functionalities .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

  • Melting Point: Estimated 120–140°C based on similar benzoate derivatives.

Hazard ClassCategorySignal Word
Acute Toxicity (Oral)4Warning
Skin Irritation2Warning
Eye Irritation2Warning

Challenges and Future Directions

  • Stereochemical Control: Ensuring enantiomeric purity during synthesis remains challenging, requiring advanced catalytic methods .

  • Pharmacokinetic Profiling: Limited data on absorption, distribution, and metabolism necessitate in vitro and in vivo studies.

  • Toxicity Assessment: Comprehensive toxicological evaluations are critical for preclinical development .

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